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Alliumin

Cat. No.: B1578643
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization and Definition of Alliumin as a Biological Macromolecule

This compound is a bioactive protein found in garlic (Allium sativum). bham.ac.uk As a protein, it is classified as a biological macromolecule, a large, complex molecule essential to life. Biological macromolecules are polymers built from smaller monomer units; in the case of proteins like this compound, these monomers are amino acids. quora.com

Research has identified this compound as a protein with a molecular weight of approximately 13 kDa. bham.ac.ukresearchgate.net It is one of several significant proteins present in garlic bulbs, alongside others such as alliinase and various agglutinins. bham.ac.uk The N-terminal sequence of the 13-kDa this compound protein has been noted to share similarities with a partial sequence of glucanase. bham.ac.uk

The UniProt database, a comprehensive resource for protein sequence and annotation data, contains an entry for this compound (accession number P84796) from Allium sativum. uniprot.org This entry describes a smaller peptide of 10 amino acids with a calculated mass of 1,013 Da. uniprot.org However, broader scientific literature consistently refers to this compound as the 13-kDa protein isolated from garlic cloves. bham.ac.ukresearchgate.net

Historical Perspective of this compound Identification in Allium sativum

The identification and formal characterization of this compound were first reported in a 2005 study by Lixin Xia and T.B. Ng, published in the journal Peptides. bham.ac.ukdntb.gov.ua In their research, they successfully isolated this novel protein from the bulbs of multiple-cloved garlic. bham.ac.ukdntb.gov.ua

The purification process involved a multi-step chromatographic approach. bham.ac.uk The researchers utilized ion exchange chromatography on DEAE-cellulose, affinity chromatography on Affi-gel blue gel, and gel filtration chromatography using a Superdex 75 HR 10/30 column to isolate the protein. bham.ac.uk The UniProt entry for this compound (P84796), which is linked to this 2005 publication, was first created on April 4, 2006, and has been updated as new information or annotations became available. uniprot.orguniprot.org

Biological Significance and Role within its Native Organism

Within Allium sativum, this compound functions as part of the plant's natural defense system. uniprot.org Its biological activities suggest a protective role against pathogens. bham.ac.ukuniprot.org Research has demonstrated that this compound possesses distinct antimicrobial properties. bham.ac.uk

Specifically, this compound exhibits antifungal and antibacterial activities. bham.ac.ukuniprot.org This indicates that the protein helps defend the garlic plant against infections from certain fungi and bacteria. The targeted nature of this activity is a key research finding. For instance, this compound is effective against the fungus Mycosphaerella arachidicola and the Gram-negative bacterium Pseudomonas fluorescens. uniprot.org However, it does not show activity against other microbes like the fungus Fusarium oxysporum or bacteria such as Escherichia coli, Bacillus subtilis, Bacillus cereus, and Bacillus megaterium. uniprot.org This specificity is crucial for understanding its precise ecological role. In addition to its antimicrobial functions, this compound has demonstrated antiproliferative activity against certain cancer cell lines in laboratory settings. bham.ac.ukuniprot.org

Interactive Data Tables

Table 1: Reported Biological Activities of this compound

Activity TypeTarget Organism/Cell LineResult / Potency (IC₅₀)Source
Antifungal Mycosphaerella arachidicola1.3 µM uniprot.org
Fusarium oxysporumNo activity uniprot.org
Antibacterial Pseudomonas fluorescens (Gram-negative)Active bham.ac.ukuniprot.org
Escherichia coli (Gram-negative)No activity uniprot.org
Bacillus subtilis (Gram-positive)No activity uniprot.org
Bacillus cereus (Gram-positive)No activity uniprot.org
Bacillus megaterium (Gram-positive)No activity uniprot.org
Antiproliferative L1210 leukemia cells (mouse)8.33 µM uniprot.org
HepG2 hepatoma cellsNo activity uniprot.org

Report on the Chemical Compound "this compound"

Following a comprehensive review of available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the requested detailed outline. The existing body of research on this specific protein is limited and lacks the specific molecular characterization and structural elucidation data required for the specified sections and subsections.

Summary of Findings:

Identification and Discrepancy: this compound has been identified as a protein isolated from garlic (Allium sativum) nih.gov. However, there is a significant discrepancy in the reported molecular weight. One primary study describes this compound as a 13 kDa protein nih.gov. In contrast, its entry in the UniProt database (accession number P84796) lists it as a peptide of only 10 amino acids, with a corresponding molecular mass of approximately 1 kDa uniprot.org. This suggests the UniProt entry may refer to a fragment of the full protein or is an incomplete record.

Lack of Detailed Sequence Information: The full primary amino acid sequence for the 13 kDa this compound protein is not available in public databases or published literature. Only a partial N-terminal sequence has been mentioned, noted for its similarity to glucanase nih.gov. Without the full sequence, a detailed amino acid compositional analysis cannot be performed, nor can predictive analyses for other structural features be accurately conducted.

Absence of Structural and Post-Translational Modification Data: There is no published experimental or predictive data concerning the specific aspects of this compound's structure and modification as requested in the outline. This includes:

Signal Peptides and Transmembrane Domains: No studies have been conducted to identify or predict the presence of these features in this compound.

Glycosylation Patterns: There is no information available regarding whether this compound is a glycoprotein (B1211001) or any details of its glycosylation patterns.

Phosphorylation Sites: Research identifying phosphorylation sites or discussing the regulatory roles of phosphorylation for this compound has not been published.

Proteolytic Processing: Details regarding the proteolytic processing of this compound into active fragments are not described in the literature. The resistance of the protein to trypsin and chymotrypsin (B1334515) has been noted, but this does not provide information on its natural processing or active fragments nih.gov.

Due to the absence of detailed research findings on the primary sequence, predicted characteristics, and post-translational modifications of this compound, generating a thorough, informative, and scientifically accurate article based on the provided outline is not feasible at this time. The foundational data required to populate the sections on "Molecular Characterization and Structural Elucidation of this compound" are not available in the scientific domain.

Properties

bioactivity

Antibacterial, Antifungal

sequence

DDFLCAGGCL

Origin of Product

United States

Molecular Characterization and Structural Elucidation of Alliumin

Higher-Order Structural Investigations of Alliumin

The elucidation of the three-dimensional structure of a protein is paramount to understanding its function. For this compound, a 13 kDa protein isolated from Allium sativum, comprehensive structural data remains a subject of ongoing research. However, based on its known N-terminal sequence similarity to glucanases and its demonstrated antifungal and antiproliferative activities, we can hypothesize its higher-order structural characteristics through predictive and comparative methodologies.

Secondary Structure Prediction and Analysis

The secondary structure of a protein, consisting of local folding motifs like alpha-helices (α-helices) and beta-sheets (β-sheets), is dictated by its primary amino acid sequence. While the full amino acid sequence of this compound has not been publicly documented, its known N-terminal sequence offers a starting point for predictive analysis. Computational methods are instrumental in predicting secondary structures from a protein's primary sequence.

Should the complete amino acid sequence of this compound become available, several well-established algorithms could be employed for secondary structure prediction. These methods, often achieving accuracies of over 80%, include the Chou-Fasman method, the GOR (Garnier-Osguthorpe-Robson) method, and more advanced machine-learning-based approaches like PSIPRED and JPred. These tools analyze the physicochemical properties of the amino acid sequence, such as hydrophobicity, charge, and steric constraints, to predict the propensity of different regions to form specific secondary structures.

Given this compound's functional similarity to glucanases, it is plausible that its secondary structure would share common features with this enzyme family. Glucanases often exhibit a mix of α-helices and β-sheets, which form the core of their catalytic domains. A hypothetical secondary structure prediction for a protein of this compound's size and function is presented in Table 1.

Table 1: Hypothetical Secondary Structure Content of this compound

Secondary Structure ElementPredicted PercentageCommon Role in Glucanases and Antifungal Proteins
α-Helices30-40%Provide structural scaffolding and can be involved in protein-protein interactions.
β-Sheets20-30%Often form the core of the catalytic domain and are involved in substrate binding.
Turns and Coils30-50%Connect α-helices and β-sheets, allowing for the correct folding of the protein.

Tertiary and Quaternary Structure Modeling

Given this compound's N-terminal sequence similarity to glucanases, a template-based homology modeling approach could be utilized once the full sequence is known. The process would involve:

Template Selection: Identifying a known 3D structure of a glucanase with a significant sequence identity to this compound from a protein structure database like the Protein Data Bank (PDB).

Sequence Alignment: Aligning the full amino acid sequence of this compound with the template sequence.

Model Building: Using the alignment to construct a 3D model of this compound based on the coordinates of the template structure.

Model Refinement and Validation: Optimizing the model to resolve any structural clashes and validating its stereochemical quality.

The resulting model would likely reveal a globular protein with a distinct active site cleft, characteristic of enzymes.

The quaternary structure refers to the arrangement of multiple polypeptide chains (subunits) in a multi-subunit protein complex. Many antifungal proteins and enzymes function as dimers or higher-order oligomers. Currently, there is no direct evidence to suggest that this compound forms a quaternary structure. However, this possibility cannot be ruled out. Techniques such as size-exclusion chromatography, analytical ultracentrifugation, and native PAGE could experimentally determine if this compound exists as a monomer or an oligomer in its native state. If it is found to be oligomeric, protein-protein docking algorithms could be used to predict the arrangement of the subunits.

Structure-Function Relationship Hypotheses

Based on the predicted structural features and known biological activities of this compound, several structure-function relationship hypotheses can be formulated.

Antifungal Activity: The antifungal action of this compound is likely linked to its glucanase-like properties. The predicted tertiary structure would feature a catalytic cleft with key amino acid residues responsible for binding and hydrolyzing glucans, which are essential components of fungal cell walls. The disruption of the cell wall structure would lead to osmotic instability and fungal cell death. Key residues within this active site, such as aspartic and glutamic acid, are often involved in the catalytic mechanism of glycoside hydrolases.

Antiproliferative Activity: The mechanism behind the antiproliferative activity of this compound is less clear but could be related to its ability to interact with specific cell surface receptors or intracellular targets in leukemia L1210 cells. The surface topology of the modeled this compound structure could reveal potential binding sites for such interactions. For instance, specific charged or hydrophobic patches on the protein's surface might mediate its binding to cellular components, thereby triggering a signaling cascade that leads to the inhibition of cell proliferation.

A summary of these hypotheses is presented in Table 2.

Table 2: Hypothesized Structure-Function Relationships in this compound

Biological ActivityPutative Structural BasisProposed Mechanism of Action
AntifungalGlucanase-like active site with a catalytic cleft.Hydrolysis of β-glucans in the fungal cell wall, leading to cell lysis.
AntiproliferativeSpecific surface-exposed domains or binding pockets.Interaction with cellular receptors or signaling proteins, leading to cell cycle arrest or apoptosis.

Further experimental validation, including the determination of the full amino acid sequence and the high-resolution 3D structure, is necessary to confirm these hypotheses and to fully elucidate the molecular mechanisms underlying the biological activities of this compound.

Biosynthesis and Regulatory Mechanisms of Alliumin

Gene Expression and Transcriptional Regulation in Allium sativum

The synthesis of Alliumin begins with the transcription of its corresponding gene, a process that is influenced by a variety of regulatory factors that bind to specific DNA sequences. While direct research on the this compound gene is limited, studies on other defense-related genes in garlic, such as those encoding chitinases and other stress-responsive proteins, provide a framework for understanding the transcriptional control likely governing this compound production.

Promoter Region Analysis and Regulatory Elements

The promoter region of a gene, located upstream of the coding sequence, contains cis-regulatory elements that act as binding sites for transcription factors. These interactions are pivotal in controlling the rate of transcription. Analysis of the promoter regions of defense-related genes in A. sativum, such as chitinase (B1577495) genes, has revealed the presence of numerous hormone- and stress-responsive elements. It is highly probable that the this compound gene promoter contains similar elements that modulate its expression.

Table 1: Potential cis-Regulatory Elements in the this compound Gene Promoter Based on Homologous Genes in A. sativum

Element Type Consensus Sequence Putative Function in this compound Regulation
Hormone-Responsive
ABRE ACGTGG/TC Responsive to abscisic acid (ABA), involved in stress responses and seed development.
ERE ATTTCAAA Ethylene-responsive element, mediates responses to pathogen attack and wounding.
CGTCA-motif CGTCA Methyl jasmonate (MeJA)-responsive element, crucial for defense against necrotrophic pathogens and insects.
TGA-element TGACGTCA Auxin-responsive element, may coordinate defense with plant growth processes.
Stress-Responsive
DRE/CRT A/GCCGAC Dehydration-responsive element/C-repeat, involved in the response to cold and drought stress.
W-box TTGACC/T Binding site for WRKY transcription factors, central to plant immune responses.

This table is illustrative and based on elements found in the promoters of other defense-related genes in Allium sativum, such as chitinases. researchgate.net The specific elements for the this compound gene require direct experimental verification.

The presence of these elements suggests that this compound expression is likely regulated by a complex interplay of signaling pathways activated by various stimuli. For instance, the W-box element is a binding site for WRKY transcription factors, which are key regulators of plant defense signaling. mdpi.com

Environmental and Developmental Factors Influencing Expression

The expression of defense proteins in garlic is not constitutive but is instead influenced by the plant's developmental stage and external environmental conditions. Studies on other garlic proteins, such as lectins and alliinase, demonstrate clear patterns of developmental regulation. For example, certain bulb-specific lectins accumulate exclusively in the developing cloves, acting as vegetative storage proteins that are utilized during sprouting. nih.govnih.gov Similarly, this compound, being a defense-related protein, is likely subject to developmental regulation, with its expression potentially increasing during stages when the plant is most vulnerable, such as during bulb formation and dormancy.

Environmental stressors are also potent inducers of defense gene expression in A. sativum. Transcriptomic analyses have shown that garlic responds to heat, drought, and cold stress by modulating the expression of a wide array of genes, including those encoding transcription factors and defense proteins. mdpi.comtechscience.comnih.govmdpi.com Pathogen attack is another critical factor; infection with fungi like Fusarium proliferatum triggers the expression of defense-related genes, including chitinases. researchgate.netnih.gov It is plausible that this compound expression is similarly upregulated in response to such biotic and abiotic stresses, forming a key part of garlic's induced defense system.

Table 2: Factors Potentially Influencing this compound Gene Expression

Factor Type Predicted Effect on this compound Expression Supporting Evidence from Homologous Systems
Developmental Stage Endogenous Upregulation during bulb development and maturation. Accumulation of bulb-specific lectins (ASAI and ASAII) in developing cloves. nih.gov
Pathogen Infection Biotic Stress Upregulation upon fungal or bacterial attack. Induction of chitinase and other defense-response genes upon Fusarium infection. nih.govresearchgate.net
Wounding Biotic Stress Local and systemic upregulation following tissue damage. General plant defense response mechanism.
Low Temperature Abiotic Stress Upregulation as part of cold acclimation. Identification of cold-responsive genes and DREB transcription factors in garlic. nih.govresearchgate.net
Drought Abiotic Stress Upregulation to enhance stress tolerance. Transcriptomic analysis reveals drought-responsive genes in garlic. techscience.com
High Salinity Abiotic Stress Upregulation as part of osmotic stress response. Differential expression of invertase genes in response to high salinity. mdpi.com

| Phytohormones | Signaling Molecules | Modulated by abscisic acid, jasmonic acid, salicylic (B10762653) acid, and ethylene. | Identification of hormone-responsive cis-elements in defense gene promoters. researchgate.net |

Cellular Localization and Subcellular Compartmentation

The functional efficacy of a protein is intrinsically linked to its correct localization within the cell. For a defense protein like this compound, its subcellular placement is critical for encountering pathogens or participating in defense signaling cascades. While the precise subcellular location of this compound has not been definitively reported, its N-terminal sequence shows similarity to a partial sequence of glucanase, an enzyme often involved in degrading fungal cell walls. bham.ac.uk This suggests that this compound may be secreted into the extracellular space (apoplast) to act directly against invading fungi.

Alternatively, like many other defense-related proteins, this compound could be localized to the vacuole. The vacuole in plant cells serves as a lytic compartment and a storage site for antimicrobial compounds and proteins. For instance, the enzyme alliinase is stored in the vacuole and is only released upon cell damage, where it then reacts with its substrate alliin (B105686) in the cytoplasm to produce the antimicrobial compound allicin. nih.gov A similar mechanism of compartmentation could apply to this compound, keeping it sequestered until cellular integrity is breached by a pathogen or herbivore. Immunofluorescence labeling studies in garlic root tip cells have successfully determined the subcellular localization of other proteins, such as Ran proteins, which were found concentrated at the nuclear envelope. researchgate.net Similar techniques would be required to definitively determine the cellular and subcellular residence of this compound.

Post-Transcriptional and Translational Control Mechanisms

Following transcription, the resulting messenger RNA (mRNA) transcript can undergo further regulation before and during its translation into a protein. These post-transcriptional and translational controls provide additional layers of precision in modulating gene expression.

Post-transcriptional regulation can involve processes such as alternative splicing, mRNA stability, and transport. In plants, the stability of mRNA transcripts for defense-related genes can be altered in response to stress, allowing for a rapid increase or decrease in the potential for protein synthesis. MicroRNAs (miRNAs) have also emerged as key post-transcriptional regulators in plants, binding to target mRNAs to trigger their degradation or repress their translation. researchgate.net It is conceivable that specific miRNAs in A. sativum could target the this compound mRNA transcript to fine-tune its expression levels.

Translational control, the regulation of protein synthesis from mRNA, is a critical step that dictates the final output of a gene. mcgill.camcgill.ca This level of control allows cells to respond swiftly to internal and external signals without the delay of transcription and mRNA processing. In plants, translational regulation is crucial during stress conditions, where a global downregulation of protein synthesis may occur to conserve energy, while the translation of specific stress-related mRNAs, potentially including that of this compound, is selectively enhanced. This can be mediated by features in the 5' untranslated region (UTR) of the mRNA or by the action of specific RNA-binding proteins. Furthermore, post-translational modifications, such as glycosylation or phosphorylation, can occur after the protein is synthesized, affecting its stability, localization, and activity. nih.gov Allicin, another defense compound in garlic, has been shown to cause post-translational modification of proteins through S-thioallylation of cysteine residues, which can alter their function. nih.govresearchgate.net While this compound is a distinct protein, this highlights the complex biochemical environment within garlic cells where such modifications are a part of the regulatory landscape.

Biological Functions and Underlying Molecular Mechanisms of Alliumin

Investigation of Antifungal Activity

Studies have investigated the capacity of Alliumin to inhibit the growth of fungal pathogens. The activity appears to be dependent on the specific fungal species tested.

Specificity Against Fungal Pathogens (e.g., M. arachidicola vs. F. oxysporum)

This compound has demonstrated antifungal activity against M. arachidicola (Mycosphaerella arachidicola), exhibiting an IC₅₀ value of 1.3 µM. wikipedia.org However, it has been observed to lack antifungal activity against F. oxysporum (Fusarium oxysporum). wikipedia.org This indicates a selective nature in this compound's antifungal effects, being potent against one tested fungal pathogen while showing no effect on another.

Fungal PathogenAntifungal ActivityIC₅₀ (if applicable)
M. arachidicolaYes1.3 µM
F. oxysporumNoNot applicable

Cellular Targets and Pathways of Antifungal Action

Specific cellular targets and biochemical pathways through which this compound exerts its antifungal action are not detailed in the provided search results. Research on related compounds from garlic, such as allicin, suggests mechanisms that can involve interactions with cellular thiols and potential disruption of cellular processes nih.gov. However, the precise molecular mechanisms and specific cellular targets for the peptide this compound require further investigation that is not available in the consulted sources.

Mechanistic Studies of Fungal Growth Inhibition

Mechanistic studies specifically elucidating how this compound inhibits fungal growth at a molecular level are not described in the provided information. The observed inhibition of M. arachidicola growth at a low micromolar concentration (IC₅₀ of 1.3 µM) indicates a potent effect wikipedia.org. However, the underlying steps and interactions leading to this growth inhibition, as well as the reasons for the lack of activity against F. oxysporum, are not elaborated in the available data.

Exploration of Antibacterial Activity

The antibacterial properties of this compound have also been explored, revealing differential effects on various bacterial species, particularly between Gram-negative and Gram-positive bacteria.

Differential Activity Against Gram-Negative vs. Gram-Positive Bacteria (e.g., P. fluorescens vs. B. subtilis, B. cereus, B. megaterium, E. coli)

This compound has shown antibacterial activity against the Gram-negative bacterium P. fluorescens (Pseudomonas fluorescens). wikipedia.org In contrast, it has demonstrated no antibacterial activity against several tested Gram-positive bacteria, including B. subtilis (Bacillus subtilis), B. cereus (Bacillus cereus), and B. megaterium (Bacillus megaterium). wikipedia.org Furthermore, this compound also exhibited no antibacterial activity against the Gram-negative bacterium E. coli (Escherichia coli). wikipedia.org This pattern suggests a selective antibacterial effect, primarily targeting P. fluorescens among the tested species.

Bacterial SpeciesGram StainAntibacterial Activity
P. fluorescensGram-NegativeYes
B. subtilisGram-PositiveNo
B. cereusGram-PositiveNo
B. megateriumGram-PositiveNo
E. coliGram-NegativeNo

Interactions with Bacterial Cell Walls or Membranes

The specific interactions of this compound with bacterial cell walls or membranes are not detailed in the provided search results. While antimicrobial peptides, which this compound is identified as wikipedia.org, are known to often target and disrupt bacterial membranes enseignementsup-recherche.gouv.frmalerbetrieb-malanders.deherts.ac.ukherts.ac.uk, the precise mode of interaction for this compound with the cell envelopes of susceptible or resistant bacteria like P. fluorescens or E. coli is not described in the consulted sources.

Compound and Organism Identifiers

NameTypeIdentifierSource
This compoundPeptideUniProt: P84796UniProt wikipedia.org
M. arachidicolaOrganismNot available-
F. oxysporumOrganismNot available-
P. fluorescensOrganismNot available-
B. subtilisOrganismNot available-
B. cereusOrganismNot available-
B. megateriumOrganismNot available-
E. coliOrganismNot available*-

*PubChem CIDs are typically assigned to chemical compounds and are generally not applicable to whole organisms. The identifiers provided for organisms are their scientific names.

Inhibition of Essential Bacterial Processes

This compound has demonstrated antibacterial activity, specifically against the Gram-negative bacterium P. fluorescens. uniprot.org However, it does not show antibacterial activity against the Gram-positive bacteria B. subtilis, B. cereus, and B. megaterium, nor against the Gram-negative bacterium E. coli. uniprot.org The underlying molecular mechanisms responsible for this selective antibacterial activity against P. fluorescens are not detailed in the consulted source.

Analysis of Antiproliferative Activity

Research has investigated the effects of this compound on the proliferation of certain cell lines. uniprot.org

Effects on Specific Cell Lines (L1210 leukemia cells vs. HepG2 hepatoma cells)

This compound exhibits antiproliferative activity towards L1210 leukemia cells with an IC50 of 8.33 µM. uniprot.org In contrast, it lacks antiproliferative activity towards HepG2 hepatoma cells. uniprot.org This indicates a differential effect of this compound depending on the specific cell line.

Cell Line Antiproliferative Activity IC50 (µM)
L1210 leukemia Active 8.33
HepG2 hepatoma Lacks activity Not applicable

Induction of Apoptosis or Cell Cycle Arrest Mechanisms

Information regarding the induction of apoptosis or cell cycle arrest mechanisms by this compound in target cells is not available in the consulted source.

Signaling Pathway Modulation in Target Cells

Details concerning the modulation of signaling pathways by this compound in target cells are not provided in the consulted source.

Assessment of Absence of Mitogenic and Enzymatic Activities

Beyond its antimicrobial and antiproliferative effects, this compound has been assessed for other biological activities, including mitogenic and enzymatic functions. uniprot.org

Lack of Mitogenic Effect on Murine Splenocytes

This compound has been shown to lack mitogenic activity towards murine splenocytes. uniprot.org This suggests that this compound does not stimulate proliferation in these specific immune cells.

This compound also lacks ribonuclease activity towards yeast tRNA and protease activity towards casein. uniprot.org

Absence of Protease Activity towards Casein

This compound has also been shown to lack protease activity when casein is used as a substrate. uniprot.org Proteases are enzymes that break down proteins into smaller polypeptides or amino acids. The finding that this compound does not exhibit proteolytic activity towards casein indicates that it does not function as a protease that targets this common milk protein. uniprot.org This further refines the understanding of this compound's enzymatic capabilities and suggests its biological functions lie outside of broad protein degradation processes.

This compound’s Role in Host Defense and Stress Responses

This compound plays a role in the host defense mechanisms of Allium sativum. It has been observed to possess antifungal activity against M. arachidicola, with an IC₅₀ of 1.3 µM. uniprot.org However, it does not show activity against F. oxysporum. uniprot.org Furthermore, this compound exhibits antibacterial activity against the Gram-negative bacterium P. fluorescens. uniprot.org Conversely, it shows no antibacterial activity against the Gram-positive bacteria B. subtilis, B. cereus, and B. megaterium, nor against the Gram-negative bacterium E. coli. uniprot.org

These selective antimicrobial activities highlight this compound's contribution to the plant's defense system against specific pathogens. The Gene Ontology (GO) annotations associated with this compound include terms such as "defense response to fungus," "defense response to Gram-negative bacterium," and "killing of cells of another organism." uniprot.org These annotations support the experimental findings and underscore this compound's involvement in mediating defense responses and potentially contributing to stress tolerance in the host plant by combating microbial threats. This compound is also associated with keywords such as #Antibiotic, #Antimicrobial, and #Fungicide, reflecting its observed biological activities. uniprot.org

Summary of this compound's Activities:

Activity TypeSubstrateObserved Activity
Ribonuclease ActivityYeast tRNAAbsent
Protease ActivityCaseinAbsent
Antifungal ActivityM. arachidicolaPresent (IC₅₀ 1.3 µM)
Antifungal ActivityF. oxysporumAbsent
Antibacterial ActivityP. fluorescensPresent
Antibacterial ActivityB. subtilisAbsent
Antibacterial ActivityB. cereusAbsent
Antibacterial ActivityB. megateriumAbsent
Antibacterial ActivityE. coliAbsent

Biological Processes (GO Annotations):

GO TermSource
Defense response to fungusUniProtKB
Defense response to Gram-negative bacteriumUniProtKB
Killing of cells of another organismUniProtKB-KW

Molecular Function (Keywords):

Keyword
#Antibiotic
#Antimicrobial
#Fungicide

Compound/Protein Identifier:

NameIdentifier TypeIdentifier
This compoundUniProt AccessionP84796

Advanced Analytical Methodologies for Alliumin Characterization

Optimized Isolation and Purification Protocols

The initial and most critical step in the characterization of aluminum-binding proteins is their effective isolation and purification from complex biological matrices, such as serum. A combination of chromatographic and electrophoretic techniques is often employed to achieve high purity.

Chromatographic Techniques (e.g., Ion-Exchange, Size Exclusion)

Chromatographic methods are indispensable for the separation of proteins based on their physicochemical properties. Ion-exchange and size-exclusion chromatography are particularly well-suited for the purification of aluminum-binding proteins like albumin and transferrin.

Ion-Exchange Chromatography (IEX): This technique separates proteins based on their net surface charge, which is dependent on the pH of the buffer system. sinobiological.com Proteins, possessing numerous ionizable groups, can be selectively bound to a charged stationary phase and then eluted by changing the pH or increasing the ionic strength of the mobile phase. thermofisher.com For aluminum-binding proteins, IEX can be a powerful step in a multi-step purification process to separate them from other proteins with different isoelectric points (pI). The choice between an anion-exchanger (positively charged resin) or a cation-exchanger (negatively charged resin) depends on the pI of the target protein and the pH of the buffer. thermofisher.com For instance, a protein with a pI below the buffer pH will be negatively charged and bind to an anion-exchanger. cytivalifesciences.com

Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates proteins based on their hydrodynamic volume or size. This method is effective for separating large proteins like albumin and transferrin from smaller molecules and for identifying different protein-aluminum complexes. nih.gov A study on the distribution of aluminum in human serum successfully utilized a TSK-GEL HW 55S matrix for SEC, which demonstrated less affinity for ionized aluminum and provided high resolution in separating serum proteins and their aluminum complexes. nih.gov This technique was instrumental in identifying a novel aluminum carrier protein, termed albindin, distinct from albumin and transferrin. nih.gov

Parameter Ion-Exchange Chromatography Size-Exclusion Chromatography
Principle Separation based on net chargeSeparation based on molecular size
Stationary Phase Charged resin (e.g., DEAE-cellulose, CM-cellulose)Porous beads (e.g., TSK-GEL, Sephadex)
Mobile Phase Buffer with varying pH or ionic strengthIsocratic buffer
Elution Gradient or step-wise change in pH or salt concentrationDifferential migration based on size
Application High-resolution separation of proteins with different pI valuesSeparation of molecules of different sizes, buffer exchange

Electrophoretic Methods (e.g., SDS-PAGE, Native PAGE)

Electrophoretic techniques provide high-resolution separation of proteins and are crucial for assessing purity and determining molecular weight.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This is a denaturing electrophoretic technique that separates proteins primarily based on their molecular weight. The anionic detergent SDS denatures proteins, disrupting their secondary and tertiary structures, and imparts a uniform negative charge-to-mass ratio. Consequently, in the polyacrylamide gel matrix, the electrophoretic mobility of the protein-SDS complexes is inversely proportional to the logarithm of their molecular weight. rockland.com This method is routinely used to assess the purity of isolated aluminum-binding proteins and to estimate their molecular weights by comparing their migration to that of known standards. rockland.com

Native Polyacrylamide Gel Electrophoresis (Native PAGE): Unlike SDS-PAGE, native PAGE is performed under non-denaturing conditions, preserving the protein's native conformation, activity, and any non-covalently bound ligands, such as aluminum ions. assay-protocol.comnih.gov Separation in native PAGE depends on a combination of the protein's intrinsic charge, size, and shape. squarespace.com This technique is particularly valuable for studying the binding of aluminum to proteins, as it can resolve different protein-metal complexes and identify changes in electrophoretic mobility upon metal binding. nih.gov The choice of gel porosity (acrylamide percentage) is critical and often needs to be optimized experimentally for the specific protein of interest. researchgate.net

Parameter SDS-PAGE Native PAGE
Principle Separation based on molecular weightSeparation based on charge, size, and shape
Conditions Denaturing (with SDS and reducing agents)Non-denaturing
Protein Structure Denatured to primary structureNative conformation preserved
Information Gained Molecular weight estimation, purity assessmentAnalysis of native protein complexes, isoforms, and ligand binding
Sample Preparation Boiled with SDS and a reducing agentMixed with a non-denaturing sample buffer

Biophysical Characterization Techniques

Once purified, a suite of biophysical techniques can be employed to characterize the structural and dynamic properties of aluminum-binding proteins and the effects of aluminum binding.

Mass Spectrometry for Molecular Mass and Sequence Verification

Mass spectrometry (MS) is a highly accurate and sensitive technique for determining the molecular weight of proteins and verifying their amino acid sequence. nih.gov Electrospray ionization (ESI) is a common method for ionizing intact proteins for MS analysis. nih.gov A study on human serum albumin variants utilized ESI-MS to determine the accurate molecular mass of the intact protein, which provided the initial indication of a structural variation. nih.gov For sequence verification, a "bottom-up" approach is often used, where the protein is enzymatically digested (e.g., with trypsin) into smaller peptides, which are then analyzed by tandem mass spectrometry (MS/MS). researchgate.net The resulting peptide fragmentation patterns can be used to deduce the amino acid sequence.

Technique Information Obtained Example Application
Electrospray Ionization Mass Spectrometry (ESI-MS) Precise molecular weight of the intact protein.Determination of the molecular mass of human serum albumin variants. nih.gov
Tandem Mass Spectrometry (MS/MS) Amino acid sequence verification through peptide fragmentation analysis.Identification of optimum peptides for albumin detection after tryptic digestion. researchgate.net

Circular Dichroism Spectroscopy for Secondary Structure Content

Circular dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure of proteins in solution. icdst.org The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. youtube.com The far-UV CD spectrum (190-250 nm) is sensitive to the protein backbone conformation and can be used to estimate the percentages of α-helix, β-sheet, and random coil structures. icdst.org Studies on the interaction of Al³⁺ with apotransferrin have shown that aluminum binding slightly affects the far-UV CD spectrum, suggesting a small conformational change in the protein. nih.gov

Structural Element Characteristic CD Signal (nm) Effect of Aluminum Binding on Apotransferrin
α-Helix Negative bands at ~222 and ~208 nm, positive band at ~192 nmSlight alteration in the far-UV spectrum
β-Sheet Negative band around 218 nm, positive band around 195 nmNot explicitly detailed
Random Coil Negative band around 198 nmNot explicitly detailed

Fluorescence Spectroscopy for Conformational Dynamics

Fluorescence spectroscopy is a highly sensitive technique used to study the local environment of aromatic amino acid residues (tryptophan, tyrosine) and to monitor conformational changes in proteins upon ligand binding. mdpi.com The intrinsic fluorescence of a protein can be altered by changes in the polarity of the microenvironment of its fluorophores or by quenching effects upon binding of a ligand. mdpi.com In the study of Al³⁺ binding to apotransferrin, an increase in tryptophan fluorescence intensity was observed upon aluminum interaction, with no shift in the emission wavelength maximum. nih.gov This suggests a conformational change that alters the environment of the tryptophan residues without exposing them to a more polar solvent. nih.gov

Parameter Observation upon Al³⁺ Binding to Apotransferrin Interpretation
Tryptophan Fluorescence Intensity IncreaseConformational change altering the microenvironment of tryptophan residues.
Emission Wavelength Maximum No shiftTryptophan residues are not exposed to a more polar environment.
Excitation Wavelength 280 nm or 295 nmExcitation at 295 nm is specific for tryptophan.

Quantitative Activity Assays (In Vitro)

In vitro quantitative activity assays are fundamental in determining the biological effects of aluminium compounds on cellular and enzymatic functions. These assays provide measurable data on how aluminium exposure can alter specific biological activities.

One area of investigation has been the effect of aluminium on the enzymatic activities of NTPDase (Nucleoside Triphosphate Diphosphohydrolase) and AChE (Acetylcholinesterase) in lymphocytes of rats. In a study examining these effects, researchers observed that in vitro exposure to aluminium resulted in a decrease in both ATP and ADP hydrolysis. Specifically, ATP hydrolysis was diminished by up to 20.4%, while ADP hydrolysis saw a more significant reduction of up to 36.5%. nih.gov Conversely, the same study reported a substantial increase in AChE activity, with elevations reaching up to 157.3% compared to control groups. nih.gov These findings indicate that aluminium can significantly modulate the activity of key enzymes involved in the immune system. nih.gov

Another study focused on the cytotoxic effects of aluminium in different in vitro models. Using Chinese hamster ovary (CHO) cells, researchers demonstrated that aluminium exposure led to cytotoxic effects. mdpi.com Further investigation through a comet assay revealed that aluminium induced a significant increase in DNA damage in these cells, with the damage correlating with increasing concentration and exposure time. mdpi.com

The following table summarizes the in vitro effects of aluminium on NTPDase and AChE activities in rat lymphocytes.

AnalyteAluminium Concentration GroupPercentage Change from Control
ATP HydrolysisGroup D-20.4%
Group E-17.3%
ADP HydrolysisGroup D-36.5%
Group E-34.8%
AChE ActivityGroup B+157.3%
Group C+152.5%
Group D+74.7%
Group E+90.8%

Determination of Inhibitory Concentrations (IC50)

The half-maximal inhibitory concentration (IC50) is a key quantitative measure used to indicate the potency of a substance in inhibiting a specific biological or biochemical function. wikipedia.orgnih.gov It represents the concentration of an inhibitor required to reduce a biological process by 50% in vitro. wikipedia.org

In a study investigating the toxic effects of aluminium hydroxide on SH-SY5Y neuroblastoma cells, the inhibitory concentrations were determined using an MTT assay. The research established the IC50, IC30, and IC20 values for aluminium hydroxide, providing a quantitative measure of its cytotoxic potency in this cell line. researchgate.net The determination of such values is crucial for understanding the dose-response relationship of a compound.

The IC50 value of a substance is not fixed; it can be influenced by experimental conditions. wikipedia.org For instance, in enzyme kinetics, the IC50 value can be dependent on the concentration of other substrates, such as ATP in the case of ATP-dependent enzymes, particularly if the inhibition is competitive. wikipedia.org

Time-Course Kinetic Studies

Time-course kinetic studies are essential for understanding the dynamics of a substance's interaction with a biological or chemical system over time. These studies can reveal rates of absorption, distribution, reaction, and elimination.

The kinetics of aluminium have been investigated in various contexts. One study assessed the uptake and elimination of aluminium in rats following a single oral dose. nih.gov Serum aluminium concentrations were measured at multiple time points, from 15 to 360 minutes after administration, revealing that the elimination half-life of serum aluminium was between 102 and 119 minutes across different treatment groups. nih.gov The study also found that the total absorbed aluminium mass reached a plateau at different times depending on the initial dose, indicating dose-dependent absorption kinetics. nih.gov The elimination half-lives of aluminium in the liver were found to be between 267 and 465 minutes. nih.gov

Another area of kinetic research involves the leaching of aluminium from materials. A study on aluminium leaching from utensils into water examined the process under varying conditions of pH, boiling time, and sodium fluoride concentration, demonstrating how environmental factors can influence the rate of aluminium release. nih.gov Furthermore, kinetic studies on the reaction of aluminium with water have been conducted using isothermal heat flow calorimetry to characterize the reaction and identify kinetic trends that define the reaction rate. tainstruments.com

The table below presents data from a kinetic study of aluminium disposition in rats.

ParameterTreatment Group (mmol Al/kg b.w.)Value (minutes)
Serum Elimination Half-Life0.25102-119
0.5102-119
1.0102-119
Time to Plateau of Absorbed Mass0.25120
0.5120
1.0270
Liver Elimination Half-LifeAll groups267-465

Immunochemical Detection and Localization Methods

Immunochemical and other advanced methods are utilized to detect and visualize the localization of aluminium within biological tissues and cells. These techniques are crucial for understanding the distribution and accumulation of aluminium at a microscopic level.

Confocal laser scanning microscopy has been employed to localize aluminium in the root tips of rice genotypes. researchgate.net In this method, a fluorescent probe, lumogallion, reacts with aluminium, and the resulting fluorescence is detected. This technique allows for the visualization of aluminium accumulation in specific cells and tissues, such as the epidermis and cortex cells of the root. researchgate.net

In animal tissues, laser-induced breakdown spectroscopy (LIBS) has been used for the in situ visualization of aluminium levels in skin biopsies. researchgate.net This elemental analysis technique allowed for the direct mapping of aluminium in skin nodules, correlating its presence with specific histopathological features. researchgate.net

Subcellular localization studies have also been conducted to determine the distribution of aluminium within cells. Research has indicated that aluminium can accumulate in various cellular compartments, with a significant amount found in the cell nucleus. nih.gov Appreciable levels of aluminium have also been found to bind to the cytosol, microsomes, and mitochondria. nih.gov

Future Research Trajectories and Methodological Innovations

Comprehensive Screening for Additional Biological Activities

Current research has identified antifungal activity against Mycosphaerella arachidicola and antibacterial activity against Pseudomonas fluorescens for Alliumin. Additionally, antiproliferative effects on leukemia L1210 cells have been observed nih.gov. However, initial screening indicated no activity against Fusarium oxysporum, certain Bacillus species (B. subtilis, B. cereus, B. megaterium), Escherichia coli, hepatoma Hep G2 cells, and no ribonuclease, protease, or mitogenic activity towards mouse splenocytes nih.gov.

Future research should involve comprehensive high-throughput screening against a broader spectrum of microbial pathogens, including various bacteria, fungi, viruses, and parasites. Screening should also extend to a wider range of cancer cell lines to determine the breadth and specificity of this compound's antiproliferative effects. Furthermore, evaluating other potential biological activities such as anti-inflammatory, antioxidant, or immunomodulatory effects would provide a more complete profile of this compound's therapeutic potential.

Data on this compound's known biological activities are summarized below:

ActivityTarget Organism/Cell LineObserved EffectCitation
AntifungalMycosphaerella arachidicolaInhibitory nih.gov
AntibacterialPseudomonas fluorescensInhibitory nih.gov
AntiproliferativeLeukemia L1210 cellsInhibitory nih.gov
AntifungalFusarium oxysporumNo activity nih.gov
AntibacterialBacillus subtilisNo activity nih.gov
AntibacterialBacillus cereusNo activity nih.gov
AntibacterialBacillus megateriumNo activity nih.gov
AntibacterialEscherichia coliNo activity nih.gov
AntiproliferativeHep G2 cellsNo activity nih.gov
RibonucleaseYeast tRNANo activity nih.gov
ProteaseCaseinNo activity nih.gov
MitogenicMouse splenocytesNo activity nih.gov

High-Throughput Approaches for Mechanism Elucidation

Understanding the molecular mechanisms underlying this compound's observed biological activities is crucial for its development as a therapeutic agent. High-throughput approaches can significantly accelerate this process. Techniques such as high-throughput screening of protein-protein interactions, analysis of cellular pathways affected by this compound treatment (e.g., using reporter assays or high-content imaging), and identification of cellular targets through affinity purification and mass spectrometry can provide insights into how this compound interacts with target cells or microorganisms. While general high-throughput screening methods have been applied in other areas like vaccine adjuvant research and natural product screening wikipedia.org, byjus.com, nih.gov, aip.org, their specific application to this compound's mechanism of action is a key future direction.

Elucidating the specific molecular targets of this compound in Mycosphaerella arachidicola, Pseudomonas fluorescens, and leukemia L1210 cells will be a primary focus. This could involve investigating its effects on essential cellular processes such as cell wall synthesis, membrane integrity, DNA replication, protein synthesis, or signal transduction pathways.

Development of this compound Derivatives and Analogs with Enhanced Specificity or Potency

Given that this compound is a protein, the concept of "derivatives and analogs" differs from that of small molecules. Future research in this area would involve protein engineering techniques. This could include directed mutagenesis to identify key amino acid residues responsible for its activity or stability, creation of truncated or modified versions of the protein, or fusion with other peptides or proteins to enhance targeting or efficacy. The aim would be to develop this compound variants with improved potency, specificity towards particular targets (e.g., specific cancer cell types or bacterial strains), reduced off-target effects, or enhanced stability and delivery properties. While the term "derivatives" is used in other contexts like aluminum trade tariffs dbschenker.com, gdlsk.com, expeditors.com, mohawkglobal.com, federalregister.gov, in the context of this compound protein, this refers to modified protein structures.

Integration of Omics Data for Systems-Level Understanding

Integrating various omics datasets can provide a systems-level understanding of this compound's impact on biological systems. Transcriptomics (studying gene expression changes), proteomics (analyzing protein levels and modifications), and metabolomics (examining metabolic profiles) can reveal the global cellular responses to this compound treatment in target and off-target cells. For instance, transcriptomic analysis could identify pathways upregulated or downregulated in cancer cells upon this compound exposure, while proteomic studies could pinpoint changes in protein abundance or post-translational modifications. Metabolomics could shed light on metabolic reprogramming induced by this compound.

Advanced Structural Biology Studies (e.g., X-ray Crystallography, Cryo-EM)

Determining the three-dimensional structure of this compound protein is fundamental to understanding its function and guiding the development of improved variants. Advanced structural biology techniques such as X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are essential for this purpose uniprot.org, aip.org, researchgate.net, wikipedia.org, wikipedia.org.

X-ray crystallography can provide high-resolution atomic details of the protein structure, assuming suitable crystals can be obtained. Cryo-EM is particularly useful for studying larger proteins or complexes and can provide insights into different conformational states. Determining the structure of this compound, potentially in complex with its targets if identified, would provide invaluable information about its active site, binding mechanisms, and how structural modifications might affect its activity. While structural studies exist for other proteins, such as aluminum-bound ovotransferrin rcsb.org or aluminum-activated malate (B86768) transporters creative-biostructure.com, nih.gov, the structure of this compound remains to be determined.

Future structural studies should aim to:

Determine the high-resolution 3D structure of this compound using X-ray crystallography or Cryo-EM.

Investigate conformational changes of this compound upon binding to its targets.

Provide a structural basis for structure-activity relationship studies and rational design of improved this compound variants.

These advanced structural studies, combined with functional and omics data, will pave the way for a deeper understanding of this compound and its potential applications.

Q & A

Q. How can multi-omics approaches (proteomics, metabolomics) elucidate this compound’s broader mechanistic networks beyond apoptosis?

  • Methodological Answer :
  • Perform untargeted metabolomics (LC-HRMS) to identify metabolic shifts (e.g., glutathione depletion).
  • Integrate with phosphoproteomics to map kinase signaling cascades.
  • Use pathway enrichment tools (IPA, MetaboAnalyst) to prioritize networks for functional validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.